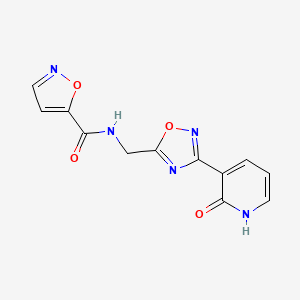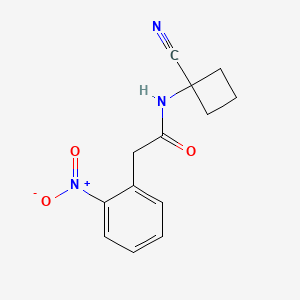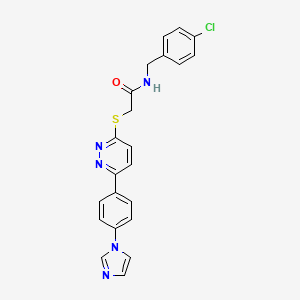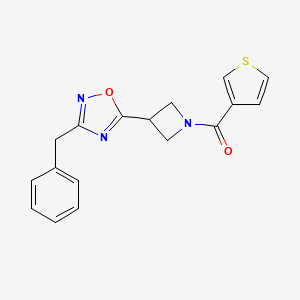![molecular formula C26H25N5O5 B2567753 Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 887457-55-8](/img/no-structure.png)
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C26H25N5O5 and its molecular weight is 487.516. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have synthesized compounds related to the requested chemical structure and evaluated their antimicrobial properties. For instance, the synthesis of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives showed significant in-vitro antibacterial activity against organisms like S. aureus and E.coli, as well as antifungal activity against C. albicans (Khanage, Mohite, & Pandhare, 2020). These findings suggest potential applications of related compounds in developing new antimicrobial agents.
Fluorescence and Photophysical Properties
Compounds with structures similar to the requested chemical have been studied for their photophysical properties. N-2-Aryl-1,2,3-Triazoles, for example, exhibited fluorescent properties in solution, emitting in the blue and green region. These compounds are of interest for applications in materials science and as fluorescent probes due to their stability and emission properties (Padalkar, Lanke, Chemate, & Sekar, 2015).
Structural Chemistry
The crystal structure of related compounds provides insights into molecular conformations and intermolecular interactions. Such studies are fundamental for the rational design of new compounds with desired physical, chemical, or biological properties. For example, the crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate revealed insights into the molecular conformations and interactions within the crystal, contributing to the understanding of its stability and reactivity (Li, Liu, Zhu, Chen, & Sun, 2015).
Cancer Research
Imidazole derivatives, which are structurally related to the requested compound, have shown potential in cancer research by inducing apoptosis and cellular senescence. These compounds, synthesized via multicomponent reactions, demonstrated anticancer potential against various cancer cell lines, suggesting their utility in the development of new anticancer therapies (Sharma, Ramesh, Singh, Srikanth, Jayaram, Duscharla, Jun, Ummanni, & Malhotra, 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 2-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxopurine-2-carboxylic acid followed by the addition of benzyl bromide and acetic anhydride. The resulting product is then purified through recrystallization.", "Starting Materials": [ "2-methoxybenzaldehyde", "4,7,8-trimethyl-1,3-dioxopurine-2-carboxylic acid", "benzyl bromide", "acetic anhydride", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 g, 7.0 mmol) and 4,7,8-trimethyl-1,3-dioxopurine-2-carboxylic acid (1.5 g, 6.5 mmol) in 20 mL of diethyl ether.", "Step 2: Add a solution of sodium hydroxide (0.5 g, 12.5 mmol) in 5 mL of water dropwise to the reaction mixture with stirring at room temperature.", "Step 3: Stir the reaction mixture for 2 hours at room temperature.", "Step 4: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2.", "Step 5: Extract the product with diethyl ether (3 x 20 mL).", "Step 6: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure.", "Step 8: Dissolve the residue in 10 mL of acetic anhydride and add benzyl bromide (1.5 g, 7.0 mmol) to the reaction mixture.", "Step 9: Heat the reaction mixture at 80°C for 2 hours.", "Step 10: Cool the reaction mixture to room temperature and pour it into 50 mL of water.", "Step 11: Extract the product with diethyl ether (3 x 20 mL).", "Step 12: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 13: Concentrate the organic layer under reduced pressure.", "Step 14: Recrystallize the product from ethanol to obtain Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate as a white solid (yield: 1.5 g, 60%)." ] } | |
CAS-Nummer |
887457-55-8 |
Produktname |
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Molekularformel |
C26H25N5O5 |
Molekulargewicht |
487.516 |
IUPAC-Name |
benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-12-8-9-13-20(19)35-4)28(3)26(34)29(24(22)33)14-21(32)36-15-18-10-6-5-7-11-18/h5-13H,14-15H2,1-4H3 |
InChI-Schlüssel |
BATZTPOJWXTBMK-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2567675.png)

![4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2567680.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2567681.png)

![N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2567686.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2567688.png)

![[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2567691.png)
